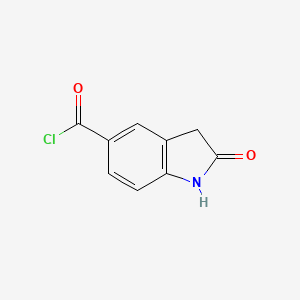

2-Oxoindoline-5-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1,3-dihydroindole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-9(13)5-1-2-7-6(3-5)4-8(12)11-7/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXXBGZFKUBIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxoindoline 5 Carbonyl Chloride

Direct Electrophilic Acylation of Oxindole (B195798)

The introduction of an acyl group directly onto the aromatic ring of oxindole represents a potential route to 2-Oxoindoline-5-carbonyl chloride and its derivatives. This transformation relies on the principles of electrophilic aromatic substitution, specifically Friedel-Crafts acylation.

Exploration of Regioselective Functionalization at the C-5 Position

The oxindole scaffold contains two main sites susceptible to acylation: the nitrogen atom (N-acylation) and the carbon atoms of the benzene (B151609) ring (C-acylation). For the synthesis of this compound, regioselective acylation at the C-5 position is paramount. The substitution pattern on the benzene portion of the oxindole core is directed by the activating, ortho-, para-directing amino group (part of the lactam ring) and the deactivating effect of the fused carbonyl group. The C-5 position is para to the nitrogen atom, making it an electronically enriched and sterically accessible site for electrophilic attack.

Research has demonstrated the feasibility of Friedel-Crafts acylation at this position. For instance, the reaction of 2-oxindole with 2-bromopropanoyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst yields 5-(2-bromopropanoyl)-indolin-2-one, confirming that acylation occurs selectively at the C-5 position. chemicalbook.com This regioselectivity is a key consideration in designing a direct synthesis. While direct acylation with phosgene (B1210022) or its equivalents to form the carbonyl chloride at C-5 is theoretically possible, it is often more practical to introduce a different acyl group and then modify it, or to use the carboxylic acid conversion route.

| Reactants | Catalyst | Solvent | Temperature | Product | Source |

|---|---|---|---|---|---|

| 2-Oxindole, 2-Bromopropanoyl chloride | Anhydrous AlCl₃ | DMF | 80°C | 5-(2-Bromopropanoyl)-indolin-2-one | chemicalbook.com |

Mechanistic Considerations of Direct Acylation on the Oxindole Core

The mechanism for the direct acylation at the C-5 position of oxindole follows the classical Friedel-Crafts pathway. youtube.comyoutube.com

Generation of the Electrophile : The reaction is initiated by the interaction of the acyl chloride with a Lewis acid, such as AlCl₃. The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage to form a highly electrophilic acylium ion (R-C≡O⁺). youtube.com

Electrophilic Attack : The electron-rich benzene ring of the oxindole acts as a nucleophile, attacking the acylium ion. The attack preferentially occurs at the C-5 position due to the para-directing effect of the lactam nitrogen. This step forms a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex, where the aromaticity of the ring is temporarily disrupted. youtube.com

Rearomatization : A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the C-5 carbon atom to which the acyl group is attached. This restores the aromaticity of the benzene ring, yielding the 5-acyl-2-oxindole product and regenerating the AlCl₃ catalyst. youtube.com

This mechanistic pathway underscores the importance of a potent Lewis acid catalyst to generate a sufficiently reactive electrophile capable of reacting with the moderately activated oxindole ring.

Conversion from 2-Oxoindoline-5-carboxylic Acid

The most common and reliable method for synthesizing this compound is through the direct conversion of its corresponding carboxylic acid, 2-Oxoindoline-5-carboxylic acid. This transformation employs standard halogenating agents to replace the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom. chemguide.co.uk

Utilization of Thionyl Chloride and Analogous Halogenating Agents

Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids into acid chlorides. masterorganicchemistry.comchemistrysteps.com The reaction involves treating 2-Oxoindoline-5-carboxylic acid with thionyl chloride, often with gentle heating or at reflux. commonorganicchemistry.com

The mechanism proceeds by the carboxylic acid's oxygen atom attacking the electrophilic sulfur of thionyl chloride. youtube.com This forms a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. A chloride ion, generated in the process, then attacks the carbonyl carbon in a nucleophilic acyl substitution. The intermediate subsequently collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion and simplifies purification. youtube.comlibretexts.orgyoutube.com

Application of Oxalyl Chloride and Related Reagents

Oxalyl chloride ((COCl)₂) serves as another excellent reagent for the preparation of acid chlorides from carboxylic acids, often under milder conditions than thionyl chloride. commonorganicchemistry.comchemicalbook.com The reaction is typically performed at or below room temperature in an inert solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to facilitate the reaction. commonorganicchemistry.com

The mechanism with oxalyl chloride, when catalyzed by DMF, involves the initial formation of a Vilsmeier reagent, which is the active chlorinating species. wikipedia.org This reagent converts the carboxylic acid into a reactive intermediate that is then attacked by a chloride ion. The reaction is highly efficient due to the irreversible decomposition of the byproducts, carbon monoxide (CO) and carbon dioxide (CO₂), into the gas phase. chemicalbook.com

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound focuses on maximizing yield while minimizing side reactions and simplifying purification. The choice between thionyl chloride and oxalyl chloride often depends on the substrate's sensitivity and the desired scale of the reaction.

With Thionyl Chloride : Using SOCl₂ as both the reagent and the solvent (neat conditions) at reflux ensures the reaction goes to completion. commonorganicchemistry.com After the reaction, excess thionyl chloride can be removed by distillation under reduced pressure. This method is robust and cost-effective for larger scales.

With Oxalyl Chloride : This method is favored for its mild conditions, which are beneficial for sensitive substrates. chemicalbook.com The use of a catalytic amount of DMF and a solvent like DCM allows for controlled reaction at low temperatures, preserving other functional groups. commonorganicchemistry.comcommonorganicchemistry.com The gaseous nature of all byproducts (CO, CO₂, HCl) means that simple evaporation of the solvent and excess reagent can often yield a product of high purity. chemicalbook.com

| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

|---|---|---|

| Typical Conditions | Neat or in a non-polar solvent, reflux temperature | Inert solvent (e.g., DCM), 0°C to room temperature |

| Catalyst | Generally not required; pyridine (B92270) sometimes added | Catalytic DMF is common |

| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) |

| Advantages | Cost-effective, powerful reagent | Milder conditions, volatile byproducts simplify workup |

| Considerations | Harsher conditions may not be suitable for sensitive substrates | More expensive than thionyl chloride |

Emerging Synthetic Approaches to this compound

The direct synthesis of this compound is typically achieved through the conversion of its corresponding carboxylic acid, 2-Oxoindoline-5-carboxylic acid, using standard chlorinating agents such as thionyl chloride or oxalyl chloride. Therefore, emerging synthetic research has largely focused on innovative and efficient constructions of the core 2-oxoindoline scaffold, which provides access to the crucial carboxylic acid precursor. These modern strategies prioritize atom economy, novel activation methods, and process efficiency over classical multi-step syntheses.

Key emerging approaches include transition-metal-catalyzed C-H activation, electrochemical functionalization, and continuous-flow processes. These methods represent a significant advancement in synthesizing the oxindole ring system, forming the basis for producing derivatives like this compound.

C-H Activation Strategies

A dominant trend in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized starting materials. Several catalytic systems have been developed for the intramolecular cyclization of anilide derivatives to form the oxindole core.

Palladium Catalysis: Palladium-catalyzed intramolecular C-H arylation of α-chloroacetanilides is a highly regioselective and functional group tolerant method for accessing oxindoles. organic-chemistry.org By selecting the appropriate palladium catalyst, ligands (e.g., PCy₃ or N-heterocyclic carbenes), and base, high yields of the oxindole product can be achieved under mild conditions. organic-chemistry.org This approach can be extended to form five-, six-, and seven-membered rings from amide or carbamate (B1207046) precursors. organic-chemistry.org

Copper Catalysis: A significant development has been the use of copper catalysts for the formal C-H, Ar-H coupling of anilides. nih.gov One efficient method employs catalytic amounts of Copper(II) acetate (B1210297) (Cu(OAc)₂) with atmospheric oxygen as the terminal oxidant, eliminating the need for an additional base. nih.gov

Iridium Catalysis: Iridium(III) catalysts have been successfully used for the intermolecular C-H functionalization of acetanilides with diazotized Meldrum's acid to produce N-protected oxindoles. rsc.org The protecting groups can be readily removed to yield the final oxindole structure. rsc.org

Continuous-Flow Synthesis

The transition from batch processing to continuous-flow manufacturing offers enhanced safety, efficiency, and scalability. nih.govdigitellinc.com A waste-minimized continuous-flow protocol for oxindole synthesis has been developed utilizing a heterogeneous N-heterocyclic carbene-palladium catalyst. acs.org This system promotes the C(sp³)–H activation of 2-bromoacetanilides for cyclization into oxindoles. acs.org The use of a cyclopentyl methyl ether (CPME)/water azeotropic mixture as the reaction medium contributes to a more sustainable process with a significantly reduced E-factor, a measure of waste generation. acs.org

Electrochemical Synthesis

Electrochemical methods offer a green alternative to chemical oxidants for C-H functionalization. acs.org An electrochemical approach has been developed to access unsymmetrical 3,3-disubstituted oxindoles via a direct C-H functionalization where the oxindole fragment acts as an electrophile. acs.org This "Umpolung" (polarity reversal) strategy proceeds under mild conditions without stoichiometric oxidants and can be used to form C-O, C-C, or C-N bonds at the C-3 position. acs.org While this method functionalizes a pre-existing oxindole, it showcases an emerging strategy for derivatization that is relevant to the broader class of compounds.

Table 1: Comparison of Emerging Synthetic Strategies for the Oxindole Core

| Methodology | Catalyst/Reagent | Key Transformation | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Palladium-Catalyzed C-H Activation | Pd(OAc)₂ / PCy₃ or NHC Ligand | Intramolecular α-arylation of amides | High yields, mild conditions, good functional group tolerance | organic-chemistry.org |

| Copper-Catalyzed C-H Activation | Cu(OAc)₂·H₂O | Formal C-H, Ar-H coupling of anilides | Uses atmospheric oxygen as oxidant, no additional base required | nih.gov |

| Iridium-Catalyzed C-H Functionalization | Iridium(III) Complex | Intermolecular C-H carbenoid functionalization | Access to N-protected oxindoles from acetanilides | rsc.org |

| Continuous-Flow Synthesis | Heterogeneous Pd-NHC Complex | C(sp³)–H intermolecular arylation | Waste-minimized, enhanced safety, scalable | acs.org |

| Electrochemical C-H Functionalization | Graphite Electrodes | Direct C-H functionalization (Umpolung) | Avoids stoichiometric oxidants, environmentally benign | acs.org |

Chemical Reactivity and Derivatization Pathways of 2 Oxoindoline 5 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the most characteristic reaction of acyl chlorides, including 2-Oxoindoline-5-carbonyl chloride. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. vanderbilt.edu In the first step, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. vanderbilt.edu Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group, to yield the substituted product. libretexts.orgvanderbilt.edu This pathway allows for the synthesis of a wide array of carboxylic acid derivatives.

The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of 2-Oxoindoline-5-carboxamide derivatives. This reaction, often referred to as amidation, is typically rapid and exothermic. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. youtube.com The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, or by using an excess of the amine nucleophile to neutralize the hydrogen chloride (HCl) byproduct that is formed. youtube.com This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Illustrative Examples of Amide Formation

| Amine Reactant | Product |

| Ammonia | 2-Oxoindoline-5-carboxamide |

| Methylamine | N-methyl-2-oxoindoline-5-carboxamide |

| Diethylamine | N,N-diethyl-2-oxoindoline-5-carboxamide |

| Aniline | N-phenyl-2-oxoindoline-5-carboxamide |

This compound readily reacts with alcohols and phenols to form the corresponding 2-Oxoindoline-5-carboxylate esters. This esterification process is another example of nucleophilic acyl substitution. libretexts.org The oxygen atom of the hydroxyl group in the alcohol or phenol serves as the nucleophile. Similar to amide formation, these reactions are often performed in the presence of a non-nucleophilic base like pyridine to scavenge the HCl produced. libretexts.org The reactivity of the hydroxyl compound can influence the reaction conditions, with phenols generally being less reactive than aliphatic alcohols.

Illustrative Examples of Esterification

| Alcohol/Phenol Reactant | Product |

| Methanol | Methyl 2-oxoindoline-5-carboxylate |

| Ethanol | Ethyl 2-oxoindoline-5-carboxylate |

| Isopropanol | Isopropyl 2-oxoindoline-5-carboxylate |

| Phenol | Phenyl 2-oxoindoline-5-carboxylate |

The reaction of an acyl chloride with a carboxylate salt or a carboxylic acid is a standard method for synthesizing acid anhydrides. masterorganicchemistry.com this compound can react with the salt of a carboxylic acid (e.g., sodium acetate) to form a mixed anhydride (e.g., acetic 2-oxoindoline-5-carboxylic anhydride). If it reacts with sodium 2-oxoindoline-5-carboxylate, a symmetrical anhydride would be formed. The carboxylate anion is a potent nucleophile that attacks the acyl chloride, displacing the chloride ion. masterorganicchemistry.com These anhydrides can serve as alternative acylating agents, often exhibiting more moderate reactivity compared to the parent acyl chloride.

Illustrative Examples of Anhydride Formation

| Carboxylate Reactant | Product |

| Sodium acetate (B1210297) | Acetic 2-oxoindoline-5-carboxylic anhydride |

| Sodium benzoate | Benzoic 2-oxoindoline-5-carboxylic anhydride |

| Sodium 2-oxoindoline-5-carboxylate | 2-Oxoindoline-5-carboxylic anhydride |

While highly reactive organometallic reagents like Grignard reagents typically react with acyl chlorides to produce tertiary alcohols via double addition, specific reagents can be used to synthesize ketones. chemistrysteps.com Organocuprates, also known as Gilman reagents (R₂CuLi), are less reactive and allow for the controlled synthesis of ketones from acyl chlorides. chemistrysteps.com The reaction involves the transfer of one alkyl or aryl group from the cuprate to the acyl chloride, forming a ketone. The reaction stops at the ketone stage because Gilman reagents are significantly less reactive towards ketones compared to acyl chlorides. chemistrysteps.comchemistrysteps.com This method provides a valuable route to aryl or alkyl 2-oxoindol-5-yl ketones.

Illustrative Examples of Ketone Formation

| Organocuprate Reactant | Product |

| Lithium dimethylcuprate | 5-Acetyl-1,3-dihydro-2H-indol-2-one |

| Lithium diphenylcuprate | 5-Benzoyl-1,3-dihydro-2H-indol-2-one |

| Lithium diethylcuprate | 5-Propanoyl-1,3-dihydro-2H-indol-2-one |

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

In addition to serving as a substrate for nucleophilic attack, this compound can act as an acylating agent in Friedel-Crafts acylation reactions. organic-chemistry.org This powerful carbon-carbon bond-forming reaction involves the acylation of an aromatic ring. chemistrysteps.com The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon significantly more electrophilic by generating a resonance-stabilized acylium ion. chemistrysteps.commasterorganicchemistry.com

In an intermolecular Friedel-Crafts acylation, this compound reacts with another electron-rich aromatic compound, such as benzene (B151609), toluene, or anisole, to form a diaryl ketone. organic-chemistry.org The aromatic nucleophile attacks the acylium ion, followed by deprotonation to restore aromaticity. chemistrysteps.com A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation reactions. organic-chemistry.org This allows for the clean synthesis of mono-acylated products.

Illustrative Examples of Friedel-Crafts Acylation

| Aromatic Nucleophile | Lewis Acid Catalyst | Product |

| Benzene | AlCl₃ | 5-(Benzoyl)indolin-2-one |

| Toluene | AlCl₃ | 5-(4-Methylbenzoyl)indolin-2-one |

| Anisole | AlCl₃ | 5-(4-Methoxybenzoyl)indolin-2-one |

| Naphthalene | AlCl₃ | 5-(Naphthalen-1-oyl)indolin-2-one |

Intramolecular Cyclization Reactions

The this compound moiety can undergo intramolecular cyclization reactions, particularly through Friedel-Crafts acylation, provided a suitable nucleophilic aromatic ring is present elsewhere in the molecule. This process is a powerful method for constructing polycyclic systems fused to the oxindole (B195798) core.

The reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), or a Brønsted acid like polyphosphoric acid (PPA). nih.govnih.gov The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the attack by an intramolecular aromatic ring. The success of the cyclization depends on the length and conformation of the tether connecting the acyl chloride to the reacting aromatic ring, with the formation of five- and six-membered rings being the most common and thermodynamically favored outcomes. masterorganicchemistry.com

For instance, if a phenoxyethyl or similar aryl-containing side chain were attached to the nitrogen atom of the 2-oxoindoline core, the acyl chloride at the C-5 position could cyclize onto the tethered aromatic ring to form a new fused ring system. This strategy is widely used in the synthesis of natural products and their analogs. nih.gov While specific examples starting directly from this compound are not prevalent in the literature, the intramolecular Friedel-Crafts acylation of related acyl chlorides is a well-established synthetic transformation. nih.govresearchgate.net

Table 1: Conditions for Intramolecular Friedel-Crafts Acylation

| Catalyst | Solvent | Temperature | Typical Ring Sizes Formed |

|---|---|---|---|

| AlCl₃ | Dichloromethane (B109758), Dichloroethane | 0 °C to reflux | 5, 6 |

| TiCl₄ | Dichloromethane | 0 °C to room temp | 5, 6 |

| Polyphosphoric Acid (PPA) | Neat | Elevated (e.g., 100-150 °C) | 6 |

Reduction of the Carbonyl Chloride Moiety

The carbonyl chloride group is readily reduced to either an aldehyde or a primary alcohol using standard chemical methods. This allows for the introduction of alternative functional groups at the C-5 position of the 2-oxoindoline scaffold.

The partial reduction of an acyl chloride to an aldehyde can be achieved through several methods, most notably the Rosenmund reduction. This reaction involves the catalytic hydrogenation of the acyl chloride over a poisoned palladium catalyst, typically palladium on barium sulfate (Pd/BaSO₄) poisoned with a substance like quinoline-sulfur. The poison is crucial to prevent the over-reduction of the aldehyde to the corresponding alcohol.

A general scheme for this transformation starting from the readily available 2-oxoindoline-5-carboxylic acid would involve its conversion to this compound with an agent like thionyl chloride (SOCl₂), followed by the Rosenmund reduction.

Reaction Scheme: Synthesis of 2-Oxoindoline-5-carbaldehyde

Formation of Acyl Chloride: 2-Oxoindoline-5-carboxylic acid + SOCl₂ → this compound

Rosenmund Reduction: this compound + H₂ (gas) --(Pd/BaSO₄, quinoline-sulfur)--> 2-Oxoindoline-5-carbaldehyde

Complete reduction of the carbonyl chloride to a primary alcohol (a hydroxymethyl group) is typically accomplished using hydride-reducing agents. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation. The reaction is generally carried out in an alcoholic or ethereal solvent. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by the loss of the chloride leaving group and a subsequent reduction of the intermediate aldehyde to the alcohol.

This two-step sequence from the carboxylic acid provides a straightforward route to (2-oxoindolin-5-yl)methanol, another valuable intermediate for further derivatization.

Reaction Scheme: Synthesis of 2-Oxoindoline-5-hydroxymethyl Derivative

Formation of Acyl Chloride: 2-Oxoindoline-5-carboxylic acid + SOCl₂ → this compound

Hydride Reduction: this compound + NaBH₄ --(Ethanol)--> (2-Oxoindolin-5-yl)methanol

Transition Metal-Catalyzed Coupling Reactions Involving this compound

The acyl chloride group is an excellent electrophile for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C-5 position. These reactions, often catalyzed by palladium complexes, are fundamental in modern organic synthesis.

Acyl-Suzuki Coupling: The Suzuki-Miyaura coupling reaction can be adapted to use acyl chlorides as electrophiles, coupling them with organoboron reagents such as boronic acids or their esters. nih.govmdpi.com This reaction, catalyzed by a palladium(0) species, forms a ketone by creating a new bond between the carbonyl carbon and the organic group from the boronic acid. The reaction typically requires a base and is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. nsf.gov This methodology provides a direct route to 5-aroyl- or 5-alkanoyl-2-oxoindolines.

Acyl-Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with sp²-hybridized carbon electrophiles, can also be performed with acyl chlorides. mdpi.com This variant, known as the acyl Sonogashira coupling, yields ynones (alkynyl ketones). The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org This pathway allows for the synthesis of 5-(alkynoyl)-2-oxoindolines, which are versatile intermediates for constructing heterocyclic systems. mdpi.com

Decarbonylative Coupling: In some instances, particularly with certain palladium catalysts and under specific conditions, acyl chlorides can undergo decarbonylative coupling. In this process, the -COCl group extrudes carbon monoxide (CO), and the remaining aryl group participates in the cross-coupling reaction. For example, a decarbonylative Sonogashira reaction of a carboxylic acid (via its in situ activated form, akin to the acyl chloride) can yield an aryl-alkyne directly, rather than an ynone. nih.gov

Heck Reaction: The conventional Heck reaction couples aryl or vinyl halides with alkenes. wikipedia.org Direct participation of an acyl chloride in a standard Heck reaction is not typical. However, a related transformation, the Fujiwara-Morita reaction, can couple aldehydes with activated alkenes. Alternatively, the this compound could be converted to a different functional group more amenable to the Heck reaction, such as an iodide or triflate, to achieve the desired C-C bond formation with an alkene.

Table 2: Overview of Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Acyl-Suzuki Coupling | Organoboronic Acid | Pd(PPh₃)₄, Base (e.g., Cs₂CO₃) | Ketone |

| Acyl-Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Ynone |

Advanced Synthetic Applications of 2 Oxoindoline 5 Carbonyl Chloride in Complex Molecule Construction

Multi-Step Organic Synthesis Utilizing 2-Oxoindoline-5-carbonyl chloride as a Precursor

The strategic placement of the carbonyl chloride group on the 2-oxoindoline core makes it an invaluable starting point for multi-step synthetic sequences. libretexts.orgyoutube.com This functional group allows for the covalent linkage of the oxindole (B195798) moiety to other molecular fragments through reactions such as amidation, esterification, or Friedel-Crafts acylation. These initial coupling reactions are often the first step in a longer synthetic route designed to build complex target molecules. youtube.comyoutube.com

For instance, the synthesis of potent enzyme inhibitors or receptor antagonists often involves the initial reaction of this compound with a specific amine or alcohol to form a stable amide or ester bond. This new, larger molecule can then undergo further modifications on either the newly introduced portion or other positions of the oxindole ring. The robust nature of the oxindole core allows for a wide range of subsequent chemical transformations.

A critical aspect of using this precursor is the ability to perform retrosynthetic analysis. youtube.com Chemists can disconnect a complex target molecule at an amide or ester linkage that traces back to the this compound and a corresponding amine or alcohol, simplifying the synthetic plan. youtube.com The reactivity of the acyl chloride facilitates a divergent synthetic approach, where a common intermediate derived from this compound can be reacted with a library of different nucleophiles to generate a diverse set of compounds for screening and optimization. An example of a related transformation involves the palladium-catalyzed cyclization of a tethered carbamoyl (B1232498) chloride to form the oxindole ring itself, highlighting the utility of the chloride functional group in ring-forming reactions. rsc.orgrsc.org

| Compound Name | CAS Number | Molecular Formula |

| This compound | N/A | C₉H₆ClNO₂ |

| 2-Oxoindoline-5-carboxamide | 199328-21-7 | C₉H₈N₂O₂ |

| Methyl 2-oxoindoline-5-carboxylate | 61394-50-1 | C₁₀H₉NO₃ |

Design and Synthesis of Spirocyclic Oxindole Derivatives

Spirocyclic oxindoles, which feature a spiro center at the C3 position of the oxindole ring, are a prominent class of compounds due to their rigid three-dimensional structure and significant biological activities. nih.govresearchgate.net The synthesis of these complex structures often relies on precursors that allow for the construction of the spiro-fused ring. While many syntheses start from isatins or 3-ylideneoxindoles, the 2-oxoindoline framework functionalized at the C5 position with a group like a carbonyl chloride can play a crucial role. rsc.orgrsc.org

The C5-carbonyl chloride can be used to introduce functionalities that either direct or participate in the spirocyclization. For example, it can be converted into a group that sterically influences the stereochemical outcome of a cyclization at the C3 position. Alternatively, the group introduced at C5 can serve as an anchor point to tether a chain that will ultimately form the spirocyclic ring through an intramolecular reaction.

One general and powerful method for constructing spiro-oxindoles is the [3+2] cycloaddition reaction. rsc.org In a typical sequence, a 3-ylideneoxindole (which can be prepared from an oxindole precursor) reacts with a 1,3-dipole to form a five-membered spiro-ring. The substituent at the C5 position, derived from the original carbonyl chloride, can modulate the electronic properties of the dienophile, influencing the rate and selectivity of the cycloaddition.

Palladium-catalyzed reactions have also emerged as a powerful tool for synthesizing spiro-oxindoles. mdpi.com For instance, a cascade Heck/C-H functionalization process has been developed to construct spiroindenyl-2-oxindoles from 2-bromoarylamide precursors. mdpi.com By analogy, a suitably modified derivative of this compound could be employed in similar palladium-catalyzed intramolecular processes to generate novel spirocyclic systems. An efficient synthesis of a spirocyclic oxindole analogue has been reported starting from ethyl 2-oxindoline-5-carboxylate, a compound closely related to the title chloride, demonstrating the feasibility of using C5-functionalized oxindoles in the construction of spirocycles. nih.gov

| Compound Name | Other Names | Key Synthetic Method |

| Spirocyclic Oxindoles | Spiro-oxindoles | [3+2] Cycloaddition, Pd-catalyzed C-H activation |

| Isatins | 1H-indole-2,3-dione | Precursors for 3-ylideneoxindoles |

| 3-Ylideneoxindoles | Methyleneoxindoles | Key intermediates in spirocyclization |

| Ethyl 2-oxindoline-5-carboxylate | N/A | Precursor for spirocyclic oxindole analogues nih.gov |

Development of Diverse Heterocyclic Frameworks Incorporating the 2-Oxoindoline Unit

The 2-oxoindoline core can be fused or linked to a vast array of other heterocyclic systems, leading to novel molecular frameworks with potentially unique biological profiles. rsc.orgnih.gov The this compound is an ideal starting material for such endeavors, providing a reactive site for annulation or linkage reactions.

By converting the carbonyl chloride to other functional groups, chemists can unlock a variety of cyclization strategies. For example, reaction with an appropriate binucleophile can lead to the formation of a new heterocyclic ring fused to the benzene (B151609) portion of the oxindole. The synthesis of pyrrolo[1,2-c]oxazoles and 1H-pyrrolo[1,2-c]imidazoles has been achieved through annulation reactions of related pyrrole-containing heterocycles. rsc.org

A common strategy involves a condensation reaction between a derivative of the C5-carbonyl group and a suitably functionalized partner, followed by an intramolecular cyclization. For example, the synthesis of triazino[6,5-b]quinoline derivatives has been accomplished through a cyclocondensation reaction of precursor hydrazides. researchgate.net A similar strategy could be envisioned where a derivative of this compound is elaborated into a substrate for an intramolecular cyclocondensation, thereby fusing a triazine ring onto the oxindole scaffold.

Furthermore, the oxindole unit itself is a key component in many bioactive heterocyclic systems, such as spiro-[pyrrolidin-2,3′-oxindoles]. rsc.orgrsc.org The synthesis of these compounds often involves cycloaddition reactions. The C5-substituent, installed via the carbonyl chloride, can influence the reactivity and selectivity of these ring-forming reactions, enabling access to a wider range of structurally diverse molecules.

| Heterocyclic Framework | Precursor/Intermediate | Synthetic Strategy |

| Triazino[6,5-b]quinolines | Acid hydrazides | Cyclocondensation researchgate.net |

| Pyrrolo[1,2-c]oxazoles | 2-((Benzotriazol-1-yl)carbonyl)pyrroles | Base-promoted annulation rsc.org |

| Spiro-[pyrrolidin-2,3′-oxindole] | 3'-Aminooxindoles | Intermolecular cycloaddition rsc.org |

Application in Cascade and Domino Reaction Sequences

Cascade and domino reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity from simple starting materials. nih.gov The 2-oxoindoline scaffold is frequently employed in such reactions. academie-sciences.fr The use of this compound as a precursor allows for the introduction of functionalities that can trigger or participate in these elegant reaction sequences.

For example, the carbonyl chloride can be converted into an α,β-unsaturated amide. This Michael acceptor could then participate in a domino sequence, such as a Michael addition followed by an intramolecular cyclization, to rapidly construct polycyclic systems. nih.gov A stereoselective domino reaction involving the assembly of five different molecules, including oxindole, has been reported to produce complex spiro[indoline-3,3'-pyridine] derivatives. academie-sciences.fr The electronic nature of the oxindole, tunable by the substituent at the C5 position, is critical for the success of such complex multi-component reactions.

Photochemical methods have also been used to initiate cascade reactions for the synthesis of oxindoles. acs.org A photoinduced radical addition and subsequent cascade cyclization of N-arylacrylamides can produce functionalized oxindoles. By starting with this compound and converting it to an appropriate acrylamide (B121943) derivative, one could design a substrate for a similar intramolecular photoinduced cascade, leading to novel polycyclic oxindole structures. The development of cascade reactions is a testament to the versatility of the oxindole core, and functionalized precursors like this compound are enabling tools for the design of new and efficient synthetic transformations. nih.govresearchgate.net

| Reaction Type | Key Feature | Example Product Class |

| Domino Michael/Aldol | Stereoselective formation of multiple stereocenters | Spiro-polycyclic oxindoles nih.gov |

| Five-Molecule Domino Reaction | One-pot assembly of five components | Spiro[indoline-3,3'-pyridines] academie-sciences.fr |

| Photoinduced Cascade | Metal-free radical cyclization | Functionalized oxindoles acs.org |

| Cascade Heck/C-H Functionalization | Palladium-catalyzed spirocyclization | Spiroindenyl-2-oxindoles mdpi.com |

Mechanistic Investigations and Computational Studies of 2 Oxoindoline 5 Carbonyl Chloride Reactivity

Elucidation of Nucleophilic Acyl Substitution Mechanisms (e.g., Tetrahedral Intermediates vs. Concerted SN2-like Pathways)

The cornerstone of 2-Oxoindoline-5-carbonyl chloride's reactivity is the nucleophilic acyl substitution at the C5-carbonyl chloride group. libretexts.org This reaction involves the replacement of the chloride, a good leaving group, by a nucleophile. masterorganicchemistry.com The mechanism of this transformation is generally understood to proceed through one of two primary pathways: a stepwise addition-elimination mechanism featuring a tetrahedral intermediate, or a concerted S_N2-like pathway. acs.orgnih.gov

However, theoretical studies on simpler acyl chlorides have questioned the universal presence of a stable tetrahedral intermediate. acs.orgnih.gov Density functional theory (DFT) calculations have suggested that for some reactions, particularly with certain nucleophiles or in the gas phase, the process may occur via a concerted S_N2-like mechanism. acs.orgnih.govresearchgate.net In this scenario, the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state, without a discernible intermediate. acs.orgresearchgate.net For instance, the chloride ion exchange with acetyl chloride has been shown to proceed through a π attack on the C=O bond in a concerted fashion. acs.orgnih.gov Furthermore, studies on the methanolysis of acetyl chloride suggest the reaction is more consistent with an S_N1-like solvolysis involving ionization of the chloride, rather than a pathway with a discrete tetrahedral intermediate, especially when solvent effects are explicitly considered. acs.orgnih.gov

For this compound, the specific operative mechanism would likely depend on the nucleophile's nature and the reaction conditions. Hard, anionic nucleophiles are more likely to favor the classic addition-elimination pathway, while the potential for concerted or ionization pathways under specific circumstances cannot be discounted.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Predicting Reactivity and Regioselectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the reactivity and regioselectivity of molecules like this compound. acs.orgnih.gov These computational methods allow for the detailed examination of a molecule's electronic structure and the energy profiles of potential reaction pathways. nih.gov

DFT calculations can be employed to determine the relative energies of reactants, transition states, and intermediates for competing reaction pathways, such as the tetrahedral intermediate versus the concerted S_N2-like mechanism. acs.orgresearchgate.net By calculating the activation energy barriers for each path, a prediction can be made about which mechanism is kinetically favored.

Furthermore, DFT is instrumental in predicting regioselectivity. The oxindole (B195798) ring contains several potential sites for electrophilic or nucleophilic attack. By calculating the distribution of electron density and generating electrostatic potential maps, researchers can identify the most electron-deficient (electrophilic) and electron-rich (nucleophilic) centers. For this compound, the carbonyl carbon of the acyl chloride group is expected to be the most electrophilic site, making it the primary target for nucleophiles. Analysis of the frontier molecular orbitals (HOMO and LUMO) can further refine these predictions, indicating the most probable sites for interaction with nucleophiles and electrophiles, respectively.

Conformational Analysis and Tautomerism Studies of this compound and its Derivatives

The structure of this compound presents possibilities for both conformational isomerism and tautomerism, which can influence its reactivity and the properties of its derivatives.

Conformational Analysis: The primary source of conformational flexibility is the rotation around the single bond connecting the carbonyl chloride group to the oxindole ring. While this rotation is generally facile, different conformers may have varying stabilities due to steric and electronic interactions with the adjacent ring system. Computational methods, such as semi-empirical or DFT calculations, can be used to model these rotational energy profiles and identify the lowest energy (most stable) conformations. nih.gov Understanding the preferred conformation is crucial as it can dictate the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles.

Tautomerism: The oxindole ring itself can exhibit lactam-lactim tautomerism. The N-H proton of the amide group (the lactam form) can migrate to the carbonyl oxygen, resulting in a hydroxyl group and an imine double bond within the ring (the lactim form).

Computational studies on similar heterocyclic systems have shown that the relative stability of tautomers can be significantly influenced by the environment (gas phase vs. solvent). nih.gov Quantum-mechanical computations can be used to calculate the relative energies of the lactam and lactim tautomers of this compound. nih.gov While the lactam form is generally predominant for oxindoles, the presence of the lactim tautomer, even in small equilibrium concentrations, could provide alternative reaction pathways, particularly for reactions involving the aromaticity of the heterocyclic ring.

In Silico Studies of Molecular Interactions and Structural Dynamics Relevant to Derived Compounds

In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for studying the interactions of compounds derived from this compound with biological macromolecules. researchgate.netnih.gov Since the oxindole scaffold is a privileged structure in medicinal chemistry, numerous derivatives have been designed and evaluated computationally as potential inhibitors of various enzymes. researchgate.netnih.gov

Molecular docking predicts the preferred binding mode and affinity of a ligand (the oxindole derivative) within the active site of a target protein. walisongo.ac.id These studies are crucial for rational drug design, helping to explain structure-activity relationships and guide the synthesis of more potent compounds. researchgate.net For example, derivatives of 3-benzylideneindolin-2-one (B1620751) have been docked into the active site of cyclin-dependent kinase 2 (CDK2), with Z-diastereomers showing better binding affinity than the reference drug Sunitinib. researchgate.net Similarly, various oxindole derivatives have been studied via docking against targets like the main protease of COVID-19, urease, and tyrosinase, often showing promising binding energies and interactions with key amino acid residues. researchgate.netnih.govmdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the predicted ligand-protein complex and its structural dynamics over time. jchemlett.comjchemlett.com MD simulations provide a more dynamic picture, showing how the ligand and protein adjust to each other and revealing the stability of crucial interactions, such as hydrogen bonds and hydrophobic contacts, that hold the complex together. jchemlett.com

The table below summarizes findings from several molecular docking studies on various oxindole derivatives, illustrating the broad applicability of this scaffold.

| Derivative Class | Protein Target | Key Findings / Docking Score | Reference |

| 3-Benzylideneindolin-2-ones | Cyclin-dependent kinase 2 (CDK2) | Binding energy of -7.89 kcal/mol for compound 64, interacting with Lys89 and Ile20. | researchgate.net |

| Oxindole-benzoylhydrazides | Urease | Compound 5 showed a low IC50 value (13.00 µM) and docking simulations revealed key interactions within the enzyme's binding site. | nih.gov |

| Acetylacetone-based Oxindoles | Indoleamine 2,3-dioxygenase (IDO-1) | Study highlighted the importance of ligand energy minimization for achieving better binding energy predictions. | walisongo.ac.id |

| Spirooxindole-pyrrolothiazoles | Anticancer targets | Docking studies used to rationalize the anticancer activity of newly synthesized compounds. | researchgate.net |

| 3-Methylene-2-oxoindoline-5-carboxamides | RAF/MEK/ERK pathway kinases | Docking provided insights for optimizing derivatives as potent anti-lung cancer agents. | researchgate.net |

| Indole (B1671886) derivative with tosyl moiety | Tyrosinase | The designed compound exhibited a strong docking score of -10.86 kcal/mol, suggesting potent antioxidant activity. | mdpi.com |

| 2,5-Diketopiperazine derivatives | Oxytocin Receptor (OTR) | CoMSIA and docking studies identified key amino acid residues (e.g., Q119, Q295, F311) for antagonist binding. | nih.gov |

These computational approaches are essential for modern drug discovery, enabling the rapid screening of virtual libraries and providing detailed mechanistic insights that guide the development of new therapeutic agents based on the 2-oxoindoline framework. nih.gov

Role of 2 Oxoindoline 5 Carbonyl Chloride in the Academic Pursuit of Biologically Active Oxindole Derivatives

Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk The 2-oxoindoline core is a well-established pharmacophore for kinase inhibition, and 2-Oxoindoline-5-carbonyl chloride serves as a key building block for several classes of these inhibitors. ed.ac.ukacs.org

Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. nih.govnih.gov Its role in various B-cell malignancies has made it a prime target for drug development. nih.govchemrxiv.org The oxindole (B195798) scaffold is a significant structural motif in the design of BTK inhibitors. acs.org

In a notable example, researchers designed and synthesized a series of novel 5-substituted oxindole derivatives as potent BTK inhibitors. acs.orgnih.gov While the direct starting material was 2-oxoindoline-5-sulfonyl chloride, the synthetic strategy highlights the importance of functionalization at the 5-position of the oxindole ring. The carbonyl chloride of the title compound offers an alternative and direct route to create amide-linked derivatives, which are common in kinase inhibitors. In these studies, molecular modeling predicted that the carbonyl oxygen of the oxindole ring forms a critical hydrogen bond with the amino acid residue MET-477 in the BTK active site. acs.orgchemrxiv.org This interaction, fundamental to the binding of the inhibitor, underscores the importance of the oxindole core provided by precursors like this compound. Synthesized derivatives showed potent, selective inhibition of Burkitt's lymphoma cells, with some compounds exhibiting IC₅₀ values in the low micromolar range. chemrxiv.orgchemrxiv.org

Derivatization Towards Receptor Tyrosine Kinase (RTK) Inhibitors (e.g., VEGFR-2, PDGFRβ)

Receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. acs.org Substituted oxindole derivatives have been successfully developed as inhibitors of these kinases. acs.org

The versatility of the 2-oxoindoline scaffold, readily accessible from this compound, allows for the synthesis of potent multi-kinase inhibitors. For instance, a study on N-substituted-2-oxoindoline benzoylhydrazines identified compounds that could modulate c-MET, another important RTK. nih.gov The study revealed that the 2-oxoindoline core positions itself within a hydrophobic cleft of the c-MET receptor, with its carbonyl group playing a key role in the interaction. nih.gov Modifications, such as halogenation at various positions of the oxindole ring, were systematically explored to enhance inhibitory activity. nih.gov

Construction of Cyclin-Dependent Kinase (CDK) Inhibitor Scaffolds

Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their overexpression is a common feature in many human cancers. nih.govnih.govnih.gov Consequently, CDK inhibitors have emerged as a valuable strategy in anticancer drug discovery. nih.gov The oxindole structure is a well-validated scaffold for potent CDK inhibition. nih.govresearchgate.net

Research has led to the development of several classes of oxindole-based CDK2 inhibitors, including 1H-indole-2,3-dione 3-phenylhydrazones and 3-(anilinomethylene)-1,3-dihydro-2H-indol-2-ones. nih.gov X-ray crystallography of these inhibitors bound to CDK2 provided a structural basis for further design, leading to compounds with low nanomolar inhibitory activity. nih.gov More recently, a hybrid pharmacophore approach was used to create oxindole-indole conjugates as potential CDK4 inhibitors. nih.gov Molecular docking studies of these hybrids showed that the oxindole moiety is critical for binding, forming two hydrogen bonds via its NH and C=O groups with the key amino acids Glu94 and Val96 in the CDK4 active site. nih.gov The reactive group of this compound is an ideal starting point for synthesizing such conjugated molecules, allowing for the attachment of various side chains to optimize binding and selectivity. One potent derivative, compound 5l, was found to be a powerful dual inhibitor of FLT3 and CDK2, with an IC₅₀ of 8.17 nM against CDK2, making it three times more effective than the reference drug Sunitinib. nih.gov

Development of Novel Anticancer Agents

The application of this compound extends beyond kinase inhibition to the development of other classes of novel anticancer agents. The oxindole core can be elaborated into diverse structures that target various pathways involved in cancer progression.

One strategy involves designing molecules that activate procaspase-3, a key executioner enzyme in apoptosis (programmed cell death). nih.govresearchgate.netresearchgate.net Researchers have synthesized series of novel (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and related compounds. nih.govresearchgate.net Cytotoxicity evaluations revealed that these compounds showed significant activity against human colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines. nih.govresearchgate.net The most potent compound, 4o, was found to be three to five times more cytotoxic than PAC-1, a known procaspase-3 activator. nih.govresearchgate.net Further analysis showed these compounds could induce cell cycle arrest in the S phase and trigger cellular apoptosis. nih.govresearchgate.net The synthesis of these acetohydrazide derivatives demonstrates another effective use of the functional handle provided by this compound.

| Compound ID | Target Cancer Cell Lines | Key Findings | Reference |

| 4o | SW620 (Colon), PC-3 (Prostate), NCI-H23 (Lung) | 3-5 times more cytotoxic than procaspase-3 activator PAC-1. | nih.govresearchgate.net |

| 5g | OVCAR-4 (Ovarian) | Exhibited powerful cytotoxic effects with 101.81% growth inhibition. | nih.gov |

| 5l | Leukemia and Colon Cancer Panels | Potent antiproliferative activity with average GI₅₀ values of 3.39 µM and 5.97 µM, respectively. | nih.gov |

| PID-4 | RAMOS (Burkitt's Lymphoma) | Selectively inhibited BTK-high lymphoma cells with an IC₅₀ of 2.29 µM. | chemrxiv.org |

Synthesis of Antimicrobial and Antitubercular Agents

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial and antitubercular drugs. nih.gov The indole (B1671886) scaffold, and by extension the oxindole core, has been explored for these applications. nih.gov

While many studies focus on quinazolinone or nitrofuran-based compounds, the principles of attaching pharmacologically active side chains are applicable to the oxindole scaffold. nih.govdovepress.comorientjchem.org For example, the synthesis of novel spirocyclic indole derivatives has yielded compounds with significant antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov In one study, compounds with a phenyl substituent on the spiro ring showed activity at low micromolar concentrations. nih.gov Other research has focused on developing oxindole derivatives as urease inhibitors, which is relevant for treating infections by urease-producing bacteria like Helicobacter pylori. A series of oxindole derivatives were synthesized and evaluated, with some showing more potent urease inhibition than the standard drug thiourea. nih.gov The synthetic route for these compounds involved modifying the 5-position of the oxindole ring, a transformation for which this compound is an ideal starting material. nih.gov

Investigation of Molecular Targets and Binding Interactions of Synthesized Derivatives

A crucial aspect of modern drug discovery is understanding how a compound interacts with its biological target at a molecular level. Computational techniques like molecular docking are invaluable for this purpose. walisongo.ac.idmdpi.com These studies predict the binding pose and affinity of a ligand within the active site of a target protein, guiding the rational design of more potent and selective inhibitors.

For oxindole derivatives synthesized using this compound, docking studies have provided key insights into their mechanism of action.

BTK Inhibitors : Docking simulations revealed that the carbonyl oxygen of the oxindole ring forms a hydrogen bond with the backbone amide of MET-477 in the BTK hinge region. The oxindole ring itself fits into a hydrophobic pocket, making favorable alkyl and π-alkyl bonds with residues like VAL-416 and LEU-408. acs.orgchemrxiv.org

CDK Inhibitors : In the active site of CDK4, the oxindole core of synthesized hybrids was shown to form two crucial hydrogen bonds with the hinge region residues Glu94 and Val96. nih.gov

Urease Inhibitors : Docking of active oxindole derivatives into the urease enzyme active site helped to rationalize their inhibitory activity and provided a basis for designing future compounds. nih.gov

These computational analyses, by elucidating the specific atomic interactions—such as hydrogen bonds and hydrophobic contacts—that govern binding, are indispensable for optimizing lead compounds derived from the versatile this compound scaffold.

Broader Academic and Research Applications of 2 Oxoindoline 5 Carbonyl Chloride

Contribution to Methodological Advancements in Organic Synthesis

2-Oxoindoline-5-carbonyl chloride and its corresponding carboxylic acid have played a role in the advancement of synthetic organic chemistry, particularly in the construction of heterocyclic systems and complex molecular architectures. The reactivity of the acyl chloride at the C-5 position allows for a variety of coupling reactions, enabling the introduction of diverse functionalities onto the oxindole (B195798) core.

Recent research has demonstrated the utility of the 2-oxoindoline scaffold in the development of novel catalytic reactions. For instance, visible-light-mediated cascade reactions have been developed for the synthesis of oxindole-3-acetic acid derivatives, showcasing the ongoing innovation in C-C bond formation on the oxindole ring system. acs.orgacs.org While these examples may not directly employ the 5-carbonyl chloride, they highlight the amenability of the oxindole core to modern synthetic methods, a field to which the reactivity of the 5-carbonyl chloride can significantly contribute.

Furthermore, the synthesis of various derivatives, such as 2-oxoindolin-3-ylidene thiazoles, inspired by the pharmacophore of the VEGFR-2 inhibitor Sunitinib, demonstrates the application of the oxindole scaffold in developing new synthetic strategies for bioactive molecules. nih.gov The preparation of these compounds often involves multi-step sequences where a reactive handle, such as a carbonyl chloride, at the 5-position would be highly advantageous for introducing key structural motifs. The development of efficient synthetic routes to such complex derivatives contributes to the broader toolkit of organic chemists.

A summary of representative synthetic transformations involving the 2-oxoindoline core is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type | Significance |

| Visible-Light-Mediated Cascade Arylcarboxylation/Cyclization | fac-Ir(ppy)₃, Cs₂CO₃, Ph₃SiH, CO₂ | Oxindole-3-acetic acid derivatives | Demonstrates novel C-C bond formation on the oxindole scaffold under mild conditions. acs.orgacs.org |

| Condensation | Aromatic aldehydes, piperidine | 2-Oxoindolin-3-ylidene derivatives | A common method to introduce diversity at the 3-position of the oxindole ring. nih.gov |

| Amide Coupling | Amines, coupling agents (e.g., EDC, HOBt) | 2-Oxoindoline-5-carboxamides | A key reaction for building larger molecules and libraries from the corresponding carboxylic acid. |

Potential as a Synthon for Combinatorial Chemistry Libraries (focused on synthesis aspects)

The structural attributes of this compound make it an excellent candidate as a synthon for the generation of combinatorial chemistry libraries. Its bifunctional nature, possessing a reactive acyl chloride and a lactam moiety with a modifiable N-H group and an α-methylene group, allows for the introduction of diversity at multiple points.

The acyl chloride at the C-5 position is particularly suited for solid-phase organic synthesis (SPOS), a cornerstone of combinatorial chemistry. The acyl chloride can be readily coupled with a wide array of nucleophiles, such as amines, alcohols, and amino acids, which can be attached to a solid support. This allows for the parallel synthesis of a large number of discrete compounds. The resulting amides or esters can then be further modified, for example, by alkylation or acylation of the indoline (B122111) nitrogen, or by condensation reactions at the C-3 position.

While specific large-scale combinatorial libraries constructed from this compound are not extensively documented in publicly available literature, the principle is well-established with similar reactive building blocks. The synthesis of a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives through a systematic combinatorial chemical approach highlights the feasibility of such strategies for related heterocyclic systems. sci-hub.st The known biological importance of the 2-oxoindoline core, particularly in kinase inhibition, makes it a highly attractive scaffold for library synthesis in drug discovery programs. ed.ac.uk

The general scheme for the utilization of this compound in combinatorial synthesis can be envisioned as follows:

| Step | Description | Diversity Point |

| 1 | Immobilization of a diverse set of building blocks (e.g., amino acids) on a solid support. | Building Block |

| 2 | Coupling of this compound with the immobilized building blocks. | - |

| 3 | Optional modification at the N-1 position of the oxindole ring (e.g., alkylation). | N-1 Substituent |

| 4 | Optional modification at the C-3 position of the oxindole ring (e.g., condensation with aldehydes). | C-3 Substituent |

| 5 | Cleavage from the solid support to yield a library of discrete compounds. | - |

Research into Novel Synthetic Routes to Industrially Relevant Intermediates

The 2-oxoindoline scaffold is a key component of several industrially relevant pharmaceutical compounds. A prominent example is Sunitinib, an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers. google.comresearchgate.netdeepdyve.com The synthesis of Sunitinib involves the condensation of 5-fluoro-2-oxindole with a substituted pyrrole-3-carboxamide. google.comgoogle.com The development of efficient and scalable synthetic routes to such 2-oxoindoline intermediates is therefore of significant industrial interest.

While many reported syntheses of Sunitinib and its analogues start from 5-fluoro-2-oxindole, the corresponding 5-carbonyl chloride derivative represents a valuable precursor for the synthesis of a broader range of analogues. The conversion of the carboxylic acid to the more reactive acyl chloride can facilitate coupling with various amine-containing fragments, enabling the exploration of structure-activity relationships and the development of next-generation kinase inhibitors. Patents related to the preparation of Sunitinib often describe the synthesis of the key amide intermediate from the corresponding carboxylic acid using activating agents, a process that inherently suggests the utility of the pre-formed acyl chloride for enhanced reactivity and potentially milder reaction conditions. patsnap.com

The development of novel synthetic methods, such as the use of flow chemistry for the generation and use of reactive intermediates, could also be applied to the synthesis of 2-oxoindoline derivatives. rsc.org The controlled environment of a flow reactor could offer advantages in handling reactive species like this compound, potentially leading to safer and more efficient industrial processes.

Conclusion and Future Research Perspectives

Summary of the Synthetic Utility and Derivatization Potential of 2-Oxoindoline-5-carbonyl chloride

This compound is a versatile synthetic intermediate, prized for the dual reactivity of its oxindole (B195798) core and its acyl chloride functional group. The oxindole scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous natural products and pharmaceuticals. worldscientific.com The acyl chloride at the C-5 position provides a reactive handle for a variety of chemical transformations, primarily through nucleophilic acyl substitution. libretexts.orglibretexts.org

The primary synthetic utility of the carbonyl chloride group is its reaction with a wide range of nucleophiles to create diverse derivatives. This includes:

Amide Formation: Reaction with primary or secondary amines yields 5-carboxamide-2-oxoindoline derivatives. This is a common strategy for building complex molecules and modulating biological activity.

Esterification: Treatment with alcohols leads to the formation of 5-alkoxycarbonyl-2-oxoindoline esters.

Thioester Synthesis: Reaction with thiols produces the corresponding 5-thioester derivatives.

While the acyl chloride at C-5 is the most reactive site for nucleophilic attack, the oxindole ring itself offers further opportunities for derivatization. The nitrogen atom (N-1) can be alkylated or arylated, and the C-3 position is particularly important as it is often a stereocenter in bioactive molecules. rsc.org The creation of 3,3-disubstituted oxindoles, which contain a quaternary carbon center, is a significant area of research. acs.orgnih.gov Therefore, this compound serves as a foundational building block that can be elaborated at multiple positions to generate extensive libraries of novel compounds for drug discovery and materials science. For instance, the synthesis of the potent COX inhibitor Tenidap involved the condensation of a modified oxindole with 2-thiophenecarbonyl chloride, a reaction analogous to the transformations possible with this compound. strath.ac.uk

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Nucleophile | Product Class | Significance |

|---|---|---|---|

| Amidation | Primary/Secondary Amines (R₂NH) | 5-Carboxamido-2-oxoindolines | Key building blocks for kinase inhibitors and other bioactive molecules. nih.govnih.gov |

| Esterification | Alcohols (R-OH) | 5-Alkoxycarbonyl-2-oxoindolines | Used to modify solubility and for creating prodrugs. |

| Thioesterification | Thiols (R-SH) | 5-(Alkyl/Aryl)thiocarbonyl-2-oxoindolines | Access to derivatives with unique electronic and biological properties. |

| Friedel-Crafts Acylation | Aromatic Compounds | 5-Aroyl-2-oxoindolines | Formation of carbon-carbon bonds to append aromatic systems. |

Emerging Trends and Challenges in Oxindole Chemistry Relevant to this compound

The field of oxindole chemistry is dynamic, with several emerging trends directly impacting the synthesis and use of intermediates like this compound. A major challenge remains the efficient and stereoselective construction of substituted oxindoles, particularly those with all-carbon quaternary stereocenters at the C-3 position. rsc.orgacs.org

Emerging Trends:

Catalytic Enantioselective Synthesis: There is a strong focus on developing novel chiral catalysts (metal-based and organocatalysts) to control the stereochemistry at the C-3 position. nih.govrsc.org This includes methods like palladium-catalyzed cyanoamidation and N-heterocyclic carbene (NHC) catalysis. rsc.orgnih.gov

Green Chemistry Approaches: Sustainable synthetic methods are gaining prominence. This includes the use of environmentally benign solvents, microwave-assisted synthesis, and photocatalysis to drive reactions under milder conditions, reducing energy consumption and waste. researchgate.net

C-H Functionalization: Direct functionalization of C-H bonds on the oxindole core is an atom-economical strategy to introduce complexity, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors is being explored for the safe and scalable synthesis of oxindole derivatives, offering precise control over reaction parameters.

Computational Chemistry: In silico methods, including Density Functional Theory (DFT), are increasingly used to design novel derivatives and to understand reaction mechanisms, which helps in optimizing reaction conditions and predicting product selectivity. rsc.org

Key Challenges:

Construction of Quaternary Stereocenters: The creation of the 3,3-disubstituted oxindole motif with high enantioselectivity remains a significant hurdle due to steric hindrance. rsc.orgacs.org

Regioselectivity: Selectively functionalizing one position of the oxindole core over others (e.g., C-3 vs. N-1 vs. other aromatic positions) can be difficult and often requires complex protecting group strategies.

Metal-Free Catalysis: While significant progress has been made, developing broadly applicable and highly efficient metal-free catalytic systems to replace expensive and potentially toxic heavy metals remains an ongoing objective. strath.ac.uk

Table 2: Modern Synthetic Methods in Oxindole Chemistry

| Method | Description | Relevance to this compound |

|---|---|---|

| Asymmetric Catalysis | Use of chiral catalysts (e.g., Pd, Cu, Au, organocatalysts) to produce enantiomerically pure 3-substituted oxindoles. nih.gov | Enables the synthesis of chiral derivatives after the 5-position has been functionalized. |

| Photocatalysis | Utilizes visible light to initiate radical reactions under mild, metal-free conditions. | Offers a green alternative for subsequent modifications of the oxindole core. |

| Tandem/Domino Reactions | Combines multiple reaction steps into a single pot operation, increasing efficiency and reducing waste. acs.org | A derivative of this compound could be a substrate for a tandem reaction to rapidly build molecular complexity. |

| C-H Activation | Direct functionalization of C-H bonds on the aromatic ring or at the C-3 position. | Could allow for further derivatization without pre-activating the sites. |

Future Directions for Chemical Synthesis, Mechanistic Investigations, and Derivative Design

The future of research involving this compound and related compounds will likely focus on overcoming the current challenges through innovation in synthesis, deeper mechanistic understanding, and rational molecular design.

Future Directions in Chemical Synthesis:

Development of Novel Catalytic Systems: Research will continue to target new, more robust, and highly selective catalysts. This includes bifunctional catalysts that can control multiple aspects of the reaction simultaneously and the exploration of earth-abundant metals as cheaper, more sustainable alternatives to precious metals like palladium.

Broader Application of Green Methodologies: The principles of green chemistry will be more deeply integrated into synthetic routes, with an emphasis on solvent-free reactions, energy-efficient processes like photocatalysis, and the use of bio-based starting materials. researchgate.net

Late-Stage Functionalization: Developing methods to modify complex molecules in the final steps of a synthesis is a major goal. This would allow for the rapid diversification of derivatives made from this compound to explore structure-activity relationships (SAR) more efficiently. nih.gov

Future Directions in Mechanistic Investigations:

Advanced Computational Modeling: The use of DFT and other computational tools will become more predictive, allowing chemists to screen potential reaction pathways and catalyst systems in silico before attempting them in the lab. rsc.org This can accelerate the discovery of new reactions and provide detailed insight into transition states and reaction kinetics.

In-Situ Spectroscopic Analysis: The use of advanced spectroscopic techniques (like specialized NMR and IR) to monitor reactions in real-time will provide invaluable data on reaction intermediates and mechanisms, helping to resolve long-standing questions about how these complex transformations occur.

Future Directions in Derivative Design:

Multi-Target Ligand Design: There is a growing trend in designing single molecules that can interact with multiple biological targets. nih.gov The oxindole scaffold is ideal for this approach, and derivatives of this compound will be designed as multi-target kinase inhibitors or to address complex diseases with multifactorial causes. nih.govnih.gov

Artificial Intelligence in Drug Discovery: AI and machine learning algorithms will be increasingly used to analyze large datasets of chemical structures and biological activity, predicting novel oxindole derivatives with desired properties and accelerating the drug discovery pipeline.

Diversity-Oriented Synthesis: Synthetic strategies will be designed to generate large, structurally diverse libraries of oxindole derivatives from common intermediates like this compound. rsc.orgrsc.org This will provide a rich pool of compounds for high-throughput screening against a wide array of biological targets.

Q & A

Q. How can researchers leverage this compound to synthesize novel heterocyclic scaffolds?

- Methodological Answer : Explore cyclocondensation with bifunctional nucleophiles (e.g., hydrazines, thioureas). and describe indole-based heterocycles; for example, reaction with ethylenediamine forms quinazolinone derivatives. Optimize microwave-assisted conditions (100–120°C, 30 min) to enhance regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.